

# In-Depth Technical Guide: Isopropyl 3-acetylpicolinate (CAS 195812-68-1)

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## Compound of Interest

Compound Name: *Isopropyl 3-Acetylpyridine-2-carboxylate*

Cat. No.: B177662

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical properties and commercial availability of Isopropyl 3-acetylpicolinate, identified by CAS number 195812-68-1. While this compound is available from several chemical suppliers, a thorough review of scientific literature and patent databases reveals a notable absence of published data regarding its specific biological activity, mechanism of action, or established experimental protocols. This guide presents the available physicochemical data in a structured format and offers a generalized workflow for the initial characterization and biological screening of such a novel or under-researched compound. This document is intended to serve as a foundational resource for researchers and drug development professionals who may be interested in exploring the potential of Isopropyl 3-acetylpicolinate.

## Chemical and Physical Properties

Isopropyl 3-acetylpicolinate, also known as **Isopropyl 3-acetylpyridine-2-carboxylate**, is a pyridine derivative with the molecular formula  $C_{11}H_{13}NO_3$ .<sup>[1][2]</sup> The structural and physical properties of this compound are summarized in the table below.

Property	Value	Source
CAS Number	195812-68-1	[1][2]
Chemical Name	Isopropyl 3-acetylpicolinate	[1][2]
Synonyms	Isopropyl 3-acetylpyridine-2-carboxylate	[1][2]
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>3</sub>	[1][2]
Molecular Weight	207.23 g/mol	[1][2]
Melting Point	35 - 42 °C	N/A
Boiling Point	140 - 142 °C at 1 mmHg	N/A
SMILES	<chem>CC(C)OC(=O)C1=NC=CC=C1C(=O)C</chem>	[2]

## Biological Activity and Mechanism of Action

As of the date of this guide, there is no publicly available scientific literature detailing the biological activity or mechanism of action of Isopropyl 3-acetylpicolinate (CAS 195812-68-1). Searches of prominent chemical and biological databases have not yielded any studies that specifically investigate its pharmacological or toxicological properties. Therefore, its potential therapeutic applications or biological effects remain uncharacterized.

## Proposed Workflow for Compound Characterization

For a novel or under-characterized compound such as Isopropyl 3-acetylpicolinate, a systematic approach is necessary to determine its potential biological activity. The following diagram illustrates a general workflow for the initial characterization and screening of such a compound.

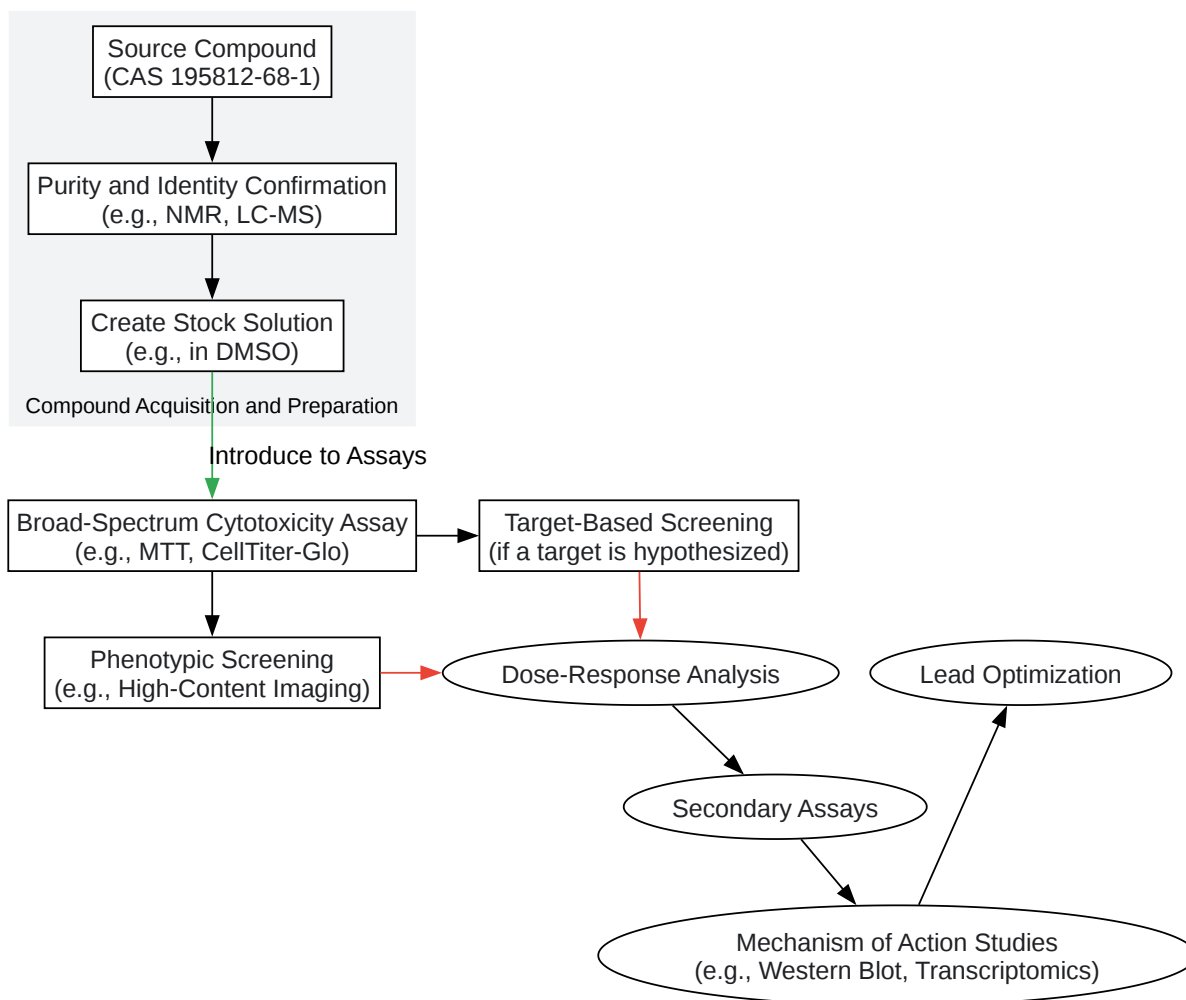


Figure 1: General workflow for the characterization and biological screening of a novel compound.

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Caption: General workflow for compound characterization.

# General Experimental Protocol for Initial Biological Screening

The following is a generalized protocol for an initial in vitro screening to assess the cytotoxic or metabolic effects of a novel compound like Isopropyl 3-acetylpicolinate.

Objective: To determine the effect of Isopropyl 3-acetylpicolinate on the viability of a selected cell line.

Materials:

- Isopropyl 3-acetylpicolinate (CAS 195812-68-1)
- Dimethyl sulfoxide (DMSO, sterile)
- Human cancer cell line (e.g., HeLa, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Microplate reader

Methodology:

- Compound Preparation:
  - Prepare a 10 mM stock solution of Isopropyl 3-acetylpicolinate in DMSO.
  - Perform serial dilutions of the stock solution in complete cell culture medium to achieve final concentrations ranging from, for example, 0.1  $\mu$ M to 100  $\mu$ M.

- Cell Seeding:
  - Trypsinize and count the cells.
  - Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium.
  - Incubate the plate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator to allow for cell attachment.
- Compound Treatment:
  - After 24 hours, remove the medium and add 100  $\mu$ L of the prepared compound dilutions to the respective wells.
  - Include wells with medium containing DMSO at the same concentration as the highest compound concentration as a vehicle control.
  - Include wells with only medium as a negative control.
  - Incubate the plate for 48-72 hours.
- MTT Assay:
  - Add 10  $\mu$ L of MTT reagent (5 mg/mL in PBS) to each well.
  - Incubate for 4 hours at 37°C.
  - Remove the medium and add 100  $\mu$ L of solubilization buffer to each well to dissolve the formazan crystals.
  - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the cell viability against the compound concentration and determine the IC<sub>50</sub> value (the concentration at which 50% of cell viability is inhibited).

## Commercial Suppliers

Isopropyl 3-acetylpicolinate (CAS 195812-68-1) is available from several chemical suppliers. Researchers should verify the purity and specifications of the compound from the respective supplier before purchase.

Supplier	Website
ChemScene	--INVALID-LINK--
Echemi	--INVALID-LINK--
CHEMOS GmbH & Co. KG	--INVALID-LINK--
Angene International Limited	--INVALID-LINK--
Thermo Scientific	--INVALID-LINK--

## Conclusion

Isopropyl 3-acetylpicolinate (CAS 195812-68-1) is a commercially available chemical compound with well-defined physical and chemical properties. However, its biological activities remain unexplored in the public domain. This guide provides the necessary foundational information for researchers interested in this molecule and proposes a standard workflow for its initial biological characterization. Further investigation is required to elucidate any potential pharmacological or other biological effects of this compound.

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## References

- 1. benchchem.com [benchchem.com]

- 2. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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